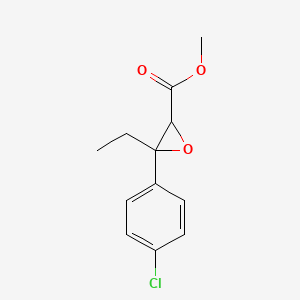
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The disulfide linkage is introduced through a series of thiol-disulfide exchange reactions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The disulfide linkage in the compound can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino group after Fmoc removal.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide linkage plays a key role in the formation of tertiary and quaternary structures of proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to form stable disulfide bonds makes it a valuable tool in the development of drugs that target specific proteins.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides and proteins for various applications, including enzyme production and biocatalysis.
Mécanisme D'action
The mechanism of action of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid involves its ability to form disulfide bonds with other thiol-containing molecules. This interaction is crucial for the stabilization of protein structures and the formation of functional biomolecules. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions at the amino group.
Comparaison Avec Des Composés Similaires
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-mercaptobutanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-mercaptopentanoic acid
Comparison: While these similar compounds also contain the Fmoc-protected amino group, they differ in the length and structure of the side chain. The presence of the disulfide linkage in (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid makes it unique, as it allows for the formation of stable disulfide bonds, which are essential for the stability and function of many biomolecules.
Propriétés
Formule moléculaire |
C23H26N2O6S2 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
2-amino-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]butanoic acid |
InChI |
InChI=1S/C23H26N2O6S2/c24-19(21(26)27)9-11-32-33-12-10-20(22(28)29)25-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13,24H2,(H,25,30)(H,26,27)(H,28,29)/t19?,20-/m0/s1 |
Clé InChI |
HFVYNJJFTYVQDX-ANYOKISRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCCC(C(=O)O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)

![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)



![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)

![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
